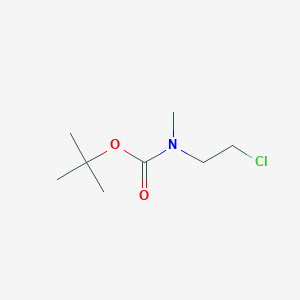

tert-butyl N-(2-chloroethyl)-N-methylcarbamate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for carbamate functional groups. The compound is officially designated as this compound according to its IUPAC name, reflecting the presence of a tert-butyl ester group attached to a substituted carbamic acid moiety. This nomenclature system clearly delineates the structural components, with the tert-butyl group serving as the alkyl portion of the carbamate ester, while the nitrogen atom bears both a 2-chloroethyl chain and a methyl substituent.

The compound's systematic identification relies on multiple standardized chemical identifiers that ensure unambiguous referencing across chemical databases and literature. The Chemical Abstracts Service registry number 220074-38-4 provides a unique numerical identifier for this specific molecular structure. The molecular formula C₈H₁₆ClNO₂ accurately represents the atomic composition, indicating the presence of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined as 193.67 grams per mole, providing essential data for stoichiometric calculations and analytical applications.

Alternative nomenclature systems provide additional systematic names that reflect different approaches to describing the molecular structure. The compound may also be designated as tert-butyl (2-chloroethyl)(methyl)carbamate, emphasizing the substitution pattern on the nitrogen atom. Another acceptable systematic name is carbamic acid, N-(2-chloroethyl)-N-methyl-, 1,1-dimethylethyl ester, which follows the format of naming carbamates as esters of carbamic acid. The designation 2-methyl-2-propanyl (2-chloroethyl)methylcarbamate represents yet another valid systematic approach to nomenclature.

| Property | Value | Source Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 220074-38-4 | |

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | |

| European Community Number | 815-902-7 |

The structural representation through standardized notation systems provides crucial information for database searches and computational modeling. The Simplified Molecular Input Line Entry System representation is documented as CC(C)(C)OC(=O)N(C)CCCl, which encodes the complete molecular connectivity in a linear text format. The International Chemical Identifier string InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 provides a standardized method for representing the molecular structure that is both human-readable and computationally accessible. The corresponding International Chemical Identifier Key VQFOCOGVVYWWRJ-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full International Chemical Identifier string.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by several distinct structural domains that contribute to its overall three-dimensional architecture. The central carbamate functional group adopts a planar configuration around the carbonyl carbon, with the nitrogen atom exhibiting sp² hybridization due to resonance delocalization between the nitrogen lone pair and the carbonyl π system. This resonance stabilization results in restricted rotation around the carbon-nitrogen bond, leading to distinct conformational preferences that influence the compound's chemical reactivity and physical properties.

The tert-butyl group attached to the oxygen atom of the carbamate ester introduces significant steric bulk that affects the overall molecular conformation. This bulky substituent adopts a tetrahedral geometry around the quaternary carbon center, with the three methyl groups positioned to minimize steric interactions. The tert-butyl group's orientation relative to the carbamate plane is influenced by both steric and electronic factors, with the preferred conformation minimizing unfavorable interactions while maintaining optimal orbital overlap for ester bond stability.

The nitrogen atom in this compound bears two distinct substituents: a methyl group and a 2-chloroethyl chain. The substitution pattern creates a tertiary nitrogen center with restricted conformational flexibility due to the carbamate resonance. Research on related carbamate compounds has demonstrated that N-aryl carbamates exhibit unusually low barriers to rotation around the carbamate carbon-nitrogen bond when electron-withdrawing groups are present. While this compound does not contain an aryl group, the electron-withdrawing nature of the chloroethyl substituent may influence the rotational dynamics around the carbamate bond.

Conformational analysis reveals that the 2-chloroethyl substituent can adopt multiple rotational conformations around the carbon-carbon and carbon-nitrogen bonds within the ethyl chain. The presence of the terminal chlorine atom introduces additional conformational considerations due to potential intramolecular interactions and steric effects. The preferred conformations of the chloroethyl chain are influenced by gauche and anti arrangements around the carbon-carbon bond, with the anti conformation typically being more stable due to reduced steric interactions between the chlorine atom and other substituents.

The overall molecular geometry is further characterized by the spatial arrangement of the various functional groups relative to each other. The carbamate carbonyl group serves as a central hub from which the tert-butyl, methyl, and chloroethyl substituents extend in three-dimensional space. This arrangement creates distinct molecular surfaces and cavities that may influence intermolecular interactions in both solution and solid-state environments.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound requires careful consideration of potential equilibria between different structural forms, although carbamate compounds generally exhibit limited tautomeric diversity compared to other functional groups. Unlike compounds containing acidic hydrogen atoms adjacent to carbonyl groups, carbamates typically do not undergo keto-enol tautomerism due to the absence of suitable acidic protons. The nitrogen atom in the carbamate structure bears two carbon substituents (methyl and 2-chloroethyl), eliminating the possibility of classical amide-iminol tautomerism that might occur in primary or secondary carbamates.

Research conducted on related pyrimidyl carbamate compounds has provided insights into the conformational preferences of substituted carbamates. Studies using nuclear magnetic resonance spectroscopy have demonstrated that certain carbamate derivatives exist predominantly in single tautomeric forms rather than equilibrium mixtures. Specifically, investigations of N-substituted carbamates have shown no evidence of tautomeric forms by proton nuclear magnetic resonance, indicating a strong preference for the carbamate structure over potential alternatives. This behavior is consistent with the known preference for carbamate compounds to maintain their ester-like character rather than undergoing tautomerization to carbamic acid forms.

The electronic structure of this compound strongly favors the carbamate tautomer due to resonance stabilization between the nitrogen lone pair and the carbonyl π system. This resonance delocalization creates partial double-bond character in the carbon-nitrogen bond, which stabilizes the carbamate form and prevents tautomerization to alternative structures. The presence of electron-withdrawing substituents, such as the chloroethyl group, may further stabilize the carbamate form by reducing electron density on the nitrogen atom and enhancing the resonance interaction with the carbonyl group.

Properties

IUPAC Name |

tert-butyl N-(2-chloroethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFOCOGVVYWWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220074-38-4 | |

| Record name | tert-butyl N-(2-chloroethyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-butyl N-(2-chloroethyl)-N-methylcarbamate is an organic compound with notable biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 179.64 g/mol

- IUPAC Name : tert-butyl N-(2-chloroethyl)carbamate

The compound features a tert-butyl group, a chloroethyl moiety, and a carbamate structure, which contribute to its reactivity and biological activity.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The chloroethyl group is known for its ability to form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition of their functions. This mechanism is significant in studying enzyme kinetics and pathways in biochemical research.

- Neurotoxicity Potential : Similar compounds have been linked to neurotoxic effects, suggesting that this compound may also influence neurotransmission processes .

Enzyme Interaction Studies

Research indicates that this compound can interact with various enzymes involved in metabolic pathways. For instance:

- Cholinesterase Inhibition : Compounds with similar structures have shown to inhibit cholinesterase activity, which is critical for neurotransmitter regulation. The inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, potentially causing neurotoxic effects .

Cytotoxicity Assessments

Studies evaluating the cytotoxic effects of this compound on various cell lines have shown:

- Cell Viability Reduction : Preliminary data suggest that exposure to this compound reduces cell viability in HepG2 cells, indicating potential cytotoxic properties .

Data Tables

Case Studies

- Neurobehavioral Effects in Rodents : A study involving male rats exposed to various N-methyl carbamate pesticides, including derivatives similar to this compound, revealed acute neurobehavioral changes and cholinesterase inhibition .

- Therapeutic Applications : Research has explored the use of carbamate derivatives in drug design targeting neurological pathways, highlighting the potential therapeutic benefits alongside risks associated with neurotoxicity .

Scientific Research Applications

PROTAC Development

One of the most notable applications of tert-butyl N-(2-chloroethyl)-N-methylcarbamate is in the development of PROTACs, which are innovative therapeutic agents designed to target specific proteins for degradation. A study demonstrated its use in synthesizing estrogen receptor PROTACs that effectively degrade estrogen receptors (ERα) in breast cancer cells (MCF-7) through the ubiquitin-proteasome system . The compound acts as a linker that connects the ligand for the target protein and an E3 ligase recruiter, facilitating targeted protein degradation.

Anticancer Research

The compound has been utilized in various anticancer studies, particularly focusing on hormone-dependent cancers. By modifying its structure, researchers have created compounds that show enhanced efficacy in degrading ERα, which is crucial for the growth of certain breast cancers . The effectiveness of these compounds was quantified using DC50 values, indicating their potency in inducing protein degradation.

Synthesis and Optimization

The synthesis of this compound involves straightforward chemical reactions that can be optimized for higher yields and purity. Its role as an intermediate in synthesizing more complex molecules makes it valuable in pharmaceutical chemistry. Researchers have reported successful methods for incorporating this compound into larger molecular frameworks aimed at improving drug efficacy and specificity .

Toxicological Studies

While the compound exhibits promising applications, it is essential to consider its safety profile. Toxicological assessments have classified this compound with potential irritant properties, particularly concerning skin and eye contact . Safety data sheets recommend appropriate handling measures to minimize exposure risks during laboratory use.

Evaluation of Efficacy

In a study evaluating various tert-butyl isosteres, including this compound, researchers assessed physicochemical properties and pharmacokinetics. The findings highlighted how structural modifications can significantly influence the biological activity of compounds targeting specific receptors .

Comparative Analysis with Other Compounds

Comparative studies have shown that derivatives of this compound can outperform traditional small molecules in terms of selectivity and potency against target proteins involved in cancer progression . This positions the compound as a critical player in designing next-generation therapeutics.

Comparison with Similar Compounds

tert-Butyl N-[(6-Chloropyridin-3-yl)methyl]-N-methylcarbamate

- Molecular Formula : C₁₂H₁₆ClN₂O₂

- Key Features : Substituted with a 6-chloropyridinylmethyl group instead of chloroethyl.

- Reactivity : The chloropyridine ring introduces aromaticity and electron-withdrawing effects, altering nucleophilic substitution pathways. The pyridine nitrogen may coordinate with metals, making it suitable for catalysis or metal-organic frameworks .

- Applications : Likely used in heterocyclic chemistry for drug candidates targeting kinase inhibition or antimicrobial agents.

tert-Butyl N,N-Diallylcarbamate

- Molecular Formula: C₁₁H₁₉NO₂

- Molecular Weight : 197.27 g/mol

- Key Features : Contains two allyl groups instead of chloroethyl and methyl.

- Reactivity : The allyl groups participate in cycloaddition (e.g., Diels-Alder) or polymerization reactions. The Boc group can be cleaved to generate free amines for polymer crosslinking .

- Applications: Potential use in polymer chemistry or as a monomer for functional materials.

tert-Butyl (2-Chloro-4-nitrophenyl)carbamate

- Molecular Formula : C₁₁H₁₃ClN₂O₄

- Key Features : A nitro group at the 4-position of the chlorophenyl ring.

- Reactivity : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the meta position. The chloro group enhances stability and facilitates aromatic substitution reactions .

- Applications : Intermediate in dye synthesis or explosives; nitro groups are common in bioactive molecules.

tert-Butyl N-(1-Chloro-2,3-dimethylbutan-2-yl)carbamate

- Molecular Formula: C₁₁H₂₂ClNO₂

- Key Features : Branched chloroalkyl chain with methyl substituents.

- Reactivity : Steric hindrance from the branched chain may slow alkylation reactions compared to linear chloroethyl analogs. The Boc group remains acid-labile .

- Applications : Useful in stereoselective synthesis where steric effects control reaction pathways.

tert-Butyl N-(5-Bromo-6-chloropyridin-2-yl)carbamate

- Molecular Formula : C₁₀H₁₂BrClN₂O₂

- Key Features : Bromine and chlorine substituents on a pyridine ring.

- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group protects the amine during functionalization .

- Applications : Building block for halogenated heterocycles in medicinal chemistry.

Comparative Data Table

Preparation Methods

General Synthetic Approach

The primary method for preparing tert-butyl N-(2-chloroethyl)-N-methylcarbamate involves the reaction of an isocyanate compound with a hydroxylated compound. This reaction is catalyzed by certain metal salts to enhance the reaction rate and minimize by-product formation. The process typically proceeds as follows:

- Reactants : An isocyanate compound (aliphatic or aromatic) and a hydroxylated compound containing a hydroxyl group (such as an alcohol or oxime).

- Catalysts : Zinc salts, iron salts, tin dihalides, tin tetrahalides, and aluminum acetyl acetonate are used to catalyze the reaction effectively.

- Solvents : The reaction is carried out in solvents such as halogenated aliphatics (e.g., methylene dichloride), carbonates, aromatics, or haloaromatics to dissolve reactants and facilitate the reaction.

This method is favored because it produces carbamate compounds with high yields and substantially reduced by-products, often less than 1% by weight, improving the purity of the final product.

Reaction Mechanism Insights

The reaction mechanism involves nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate, forming the carbamate linkage. The catalyst facilitates this by coordinating to the isocyanate or hydroxyl group, lowering the activation energy and suppressing side reactions such as polymerization or hydrolysis.

Solvent Selection and Reaction Environment

Solvent choice impacts solubility, reaction rate, and selectivity. Preferred solvents include:

- Methylene dichloride

- Methylene dibromide

- Toluene

- Benzotrifluoride

These solvents dissolve both reactants and catalysts well and provide a controlled environment for the reaction to proceed efficiently.

Summary Table of Preparation Parameters

| Parameter | Description/Range | Notes |

|---|---|---|

| Isocyanate Compound | Aliphatic or aromatic isocyanates | Examples: methylisocyanate, phenylisocyanate |

| Hydroxylated Compound | Alcohols or oximes | Includes haloalkanol derivatives |

| Catalyst | Zinc salts preferred | 0.01–5% wt; optimal 0.1–3% wt |

| Solvent | Halogenated aliphatics, carbonates, aromatics | Methylene dichloride preferred |

| Reaction Temperature | Typically ambient to moderate heating | Dependent on reactants and solvent |

| By-product Formation | <1% wt, preferably <0.1% wt | Achieved with optimized catalyst and conditions |

Research Findings and Advantages

- The use of zinc-based catalysts significantly improves the yield of this compound while minimizing by-products, which is essential for industrial applications requiring high purity.

- The process is versatile and can be adapted to various carbamate compounds by altering the isocyanate and hydroxylated reactants.

- Compared to older methods using dibutyltin dilaurate catalysts, this method is faster, cleaner, and more cost-effective due to reduced purification needs.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-(2-chloroethyl)-N-methylcarbamate with high yield and purity?

The synthesis typically involves reacting tert-butyl carbamate with chloroethylamine derivatives under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane or ethanol are preferred for solubility and reaction efficiency .

- Base choice : Triethylamine or sodium hydride facilitates deprotonation and accelerates carbamate formation .

- Temperature : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis of the chloroethyl group) .

- Purification : Column chromatography with silica gel or recrystallization improves purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and carbamate carbonyl (δ ~155 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 220.11 Da) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) assess purity and stability .

Q. What are the standard protocols for handling and storing this compound safely?

- Storage : Keep at –20°C in airtight, amber vials to prevent moisture absorption and thermal decomposition .

- Handling : Use gloves and fume hoods due to potential alkylating toxicity; avoid contact with strong acids/bases to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How does the alkylating mechanism of this compound inform DNA damage and repair studies?

The compound covalently binds to guanine residues via its chloroethyl group, forming DNA adducts (e.g., N7-alkylguanine). This disrupts replication and transcription, mimicking endogenous alkylation damage. Researchers use it to:

Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

Discrepancies often arise from:

- Solvent polarity : Lower yields in polar solvents (e.g., ethanol) due to competitive hydrolysis; switch to dichloromethane .

- Impurity profiles : Side products (e.g., tert-butyl alcohol) can form if moisture is present; use molecular sieves or anhydrous conditions .

- Workup efficiency : Optimize extraction (e.g., ethyl acetate/water partitioning) to recover product .

Q. What strategies enhance the stability of this compound in aqueous biological assays?

- Buffering : Use pH 7.4 phosphate buffer to minimize carbamate hydrolysis .

- Co-solvents : Add 10% DMSO to improve solubility and reduce aggregation .

- Short-term use : Prepare fresh solutions to avoid degradation (>50% loss after 24 hours at 37°C) .

Q. How can structural modifications of this compound improve its selectivity for specific biological targets?

- Chloroethyl replacement : Substitute with fluoropropyl groups to alter alkylation kinetics .

- Carbamate functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate reactivity .

- Prodrug design : Mask the carbamate with enzymatically cleavable groups (e.g., esters) for targeted activation .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles for this compound?

Variations arise from:

- Cell line specificity : Sensitivity differences due to DNA repair capacity (e.g., MGMT-proficient vs. deficient cells) .

- Exposure time : Short-term assays (24h) may underestimate effects compared to prolonged exposure (72h) .

- Metabolic activation : Liver microsomes or S9 fractions can convert the compound into more reactive intermediates .

Methodological Recommendations

Q. How to design experiments evaluating the compound’s role in enzyme inhibition studies?

- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to monitor enzyme activity inhibition .

- Docking simulations : Predict binding modes with enzymes (e.g., acetylcholinesterase) using AutoDock Vina .

- IC50 determination : Perform dose-response curves with triplicate technical replicates to ensure reproducibility .

Q. What computational tools are effective for modeling the compound’s interaction with biological macromolecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.